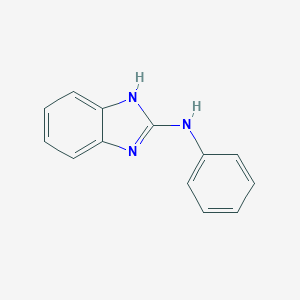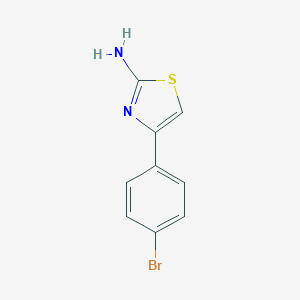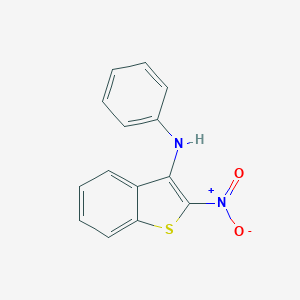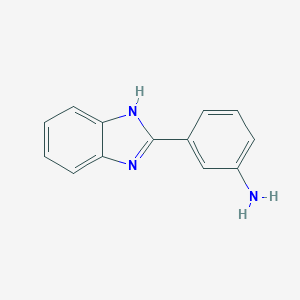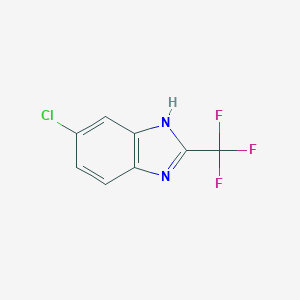![molecular formula C13H11N3O2 B183032 2-Méthoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 879590-14-4](/img/structure/B183032.png)
2-Méthoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound with the molecular formula C13H11N3O2. It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further substituted with a methoxy group and an aniline moiety.
Applications De Recherche Scientifique
2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor for Trypanosoma brucei, the causative agent of human African trypanosomiasis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Research: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Mode of Action
It’s known that anti-fibrotic compounds often work by inhibiting the expression of collagen .
Biochemical Pathways
It’s known that anti-fibrotic compounds often affect the collagen synthesis pathway .
Result of Action
The compound has been found to effectively inhibit the expression of collagen, and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that it might have potential as an anti-fibrotic drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction yields the desired compound . The reaction conditions often involve the use of organic solvents such as ethanol and reagents like sodium and ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups results in amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenylamine: Similar structure but with a methyl group instead of a methoxy group.
2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenylamine: Similar structure but with different substituents on the aromatic ring.
Uniqueness
2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-17-10-5-4-8(7-9(10)14)13-16-12-11(18-13)3-2-6-15-12/h2-7H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYWCWWCDXAMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415538 |
Source


|
| Record name | 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879590-14-4 |
Source


|
| Record name | 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
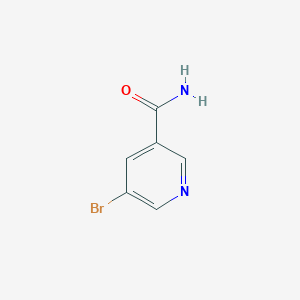
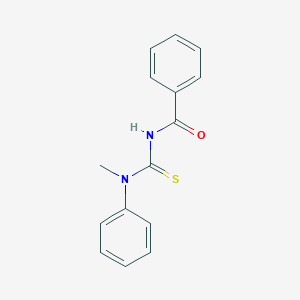
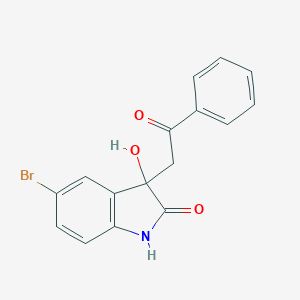
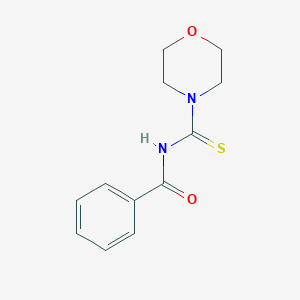
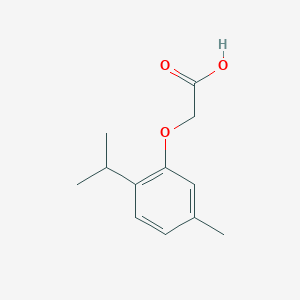
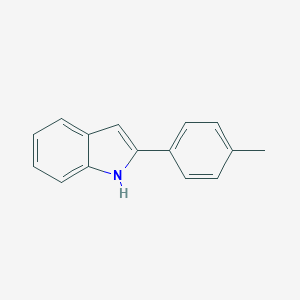
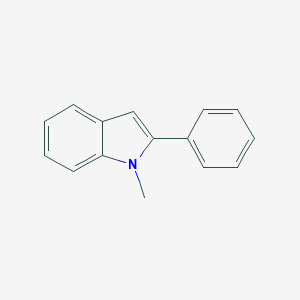
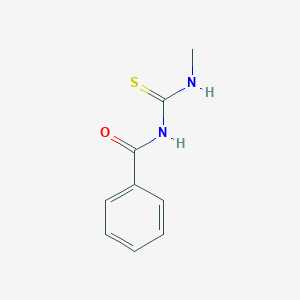
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)
